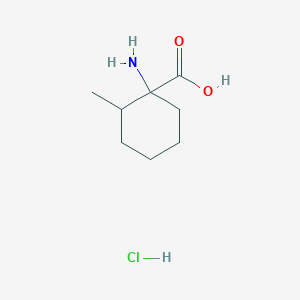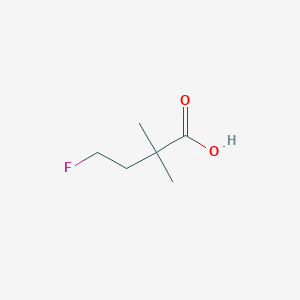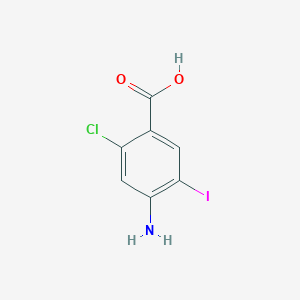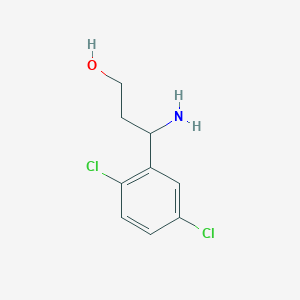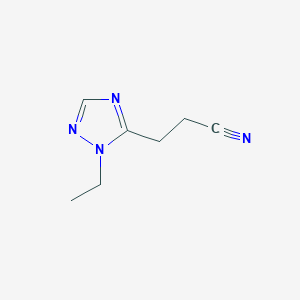
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H13NO4S·HCl. It is a derivative of thiolane, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a dioxo group on the thiolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride typically involves the reaction of thiolane derivatives with appropriate reagents to introduce the amino and dioxo groups. One common method involves the reaction of methyl 2-(3-oxo-1lambda6-thiolan-3-yl)acetate with ammonia or an amine under controlled conditions to form the desired amino derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are typically sourced in bulk, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The dioxo group can be reduced to form hydroxyl or sulfhydryl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the dioxo group can yield hydroxyl derivatives. Substitution reactions can produce a wide range of substituted thiolane derivatives with varying functional groups.
Scientific Research Applications
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The amino and dioxo groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate hydrochloride
- Methyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride
- Methyl 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetate hydrochloride
Uniqueness
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and biological properties. The presence of both amino and dioxo groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C7H14ClNO4S |
|---|---|
Molecular Weight |
243.71 g/mol |
IUPAC Name |
methyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-6(9)4-7(8)2-3-13(10,11)5-7;/h2-5,8H2,1H3;1H |
InChI Key |
AQOVUXRXADKHHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCS(=O)(=O)C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)

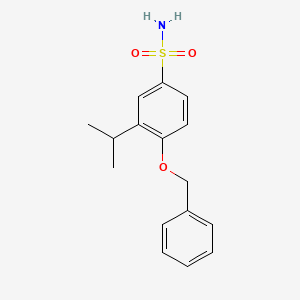
![(1S,2R,10S,11S,12R)-N-(4-bromo-3-chlorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13518733.png)
aminedihydrochloride](/img/structure/B13518738.png)
